molecular formula C30H20N2O2 B1384101 Pigment Red 264 CAS No. 88949-33-1

Pigment Red 264

Cat. No. B1384101
CAS RN: 88949-33-1
M. Wt: 440.5 g/mol
InChI Key: PBEFQMYEANTVGS-UHFFFAOYSA-N
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Description

Pigment Red 264, also known as DPP Red TR, is a high-performance pigment with strong color strength . It is characterized by its excellent resistance to light and weather, and its transparent, bluish shade . It is similar in color shade to pigment red 177 . It is primarily used in high-quality industrial paints, automotive OEM paints, plastics, PVC, LDPE, HDPE, PP, PP fiber, PS, PUR, POM, ABS, rubbers, and packing inks .


Molecular Structure Analysis

The molecular formula of Pigment Red 264 is C30H20N2O2 . The molecular weight is 440.49 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

Pigment Red 264 is a red powder . It has a density of 1.38 g/cm3 , a specific surface area of 31.4 m2/g , and an oil absorption of 54.4 ml/100g . It exhibits excellent heat resistance up to 300°C , light fastness of 8 , and resistance to acid and alkali of 5 .

Scientific Research Applications

Chemistry Inspired by Colors of Fruits, Flowers, and Wine

Research on natural plant pigments like anthocyanins and betalains, responsible for the red, purple, and blue colors in fruits, flowers, and red wines, contributes to understanding the chemistry and photochemistry of such pigments. These studies enhance knowledge of the complex chemistry and roles of these pigments in vivo, leading to novel semi-synthetic dyes, pigments, and fluorescence probes (Quina & Bastos, 2018).

Optical Properties of Red Pigments

The optical characterization of red pigments, including Pigment Red 264, in transparent form (particles less than 250 nm), contributes to understanding their absorption, reflection, and scattering properties. This research provides valuable parameters for their application in various fields (Heuer et al., 2011).

Eye Pigments and Color Perception

Studies on the eye pigments of organisms like Drosophila offer insights into the genetic and biochemical underpinnings of color perception. Understanding the biochemical pathways and genetic factors influencing eye pigments can inform broader biological and evolutionary studies (Ephrussi & Herold, 1944).

Human Red/Green Color Discrimination

Research on the molecular determinants of human red and green color vision helps in understanding the genetic and molecular basis of color perception. This knowledge is critical for applications in vision science and potentially in developing therapies for color vision deficiencies (Asenjo et al., 1994).

Antioxidant Constituents in Red Color Vegetables

Investigations into the antioxidant constituents of red color genotypes in plants like Amaranthus reveal important information about their health benefits, offering potential for nutritional and pharmaceutical applications (Sarker & Oba, 2019).

Molecular Genetics of Color Vision

Studies in the molecular genetics of color vision, including the genes encoding red pigments, inform our understanding of the genetic architecture and evolution of human vision. This research is pivotal in medical genetics and the development of treatments for vision disorders (Nathans et al., 1986).

Evolution and Diversity of Plant Red Pigments

Research into the biosynthesis and evolutionary aspects of red plant pigments like anthocyanins and betacyanins aids in understanding plant diversity and evolution, with implications for agricultural and horticultural applications (Sakuta, 2013).

properties

IUPAC Name

3-hydroxy-1,4-bis(4-phenylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2O2/c33-29-25-26(28(32-29)24-17-13-22(14-18-24)20-9-5-2-6-10-20)30(34)31-27(25)23-15-11-21(12-16-23)19-7-3-1-4-8-19/h1-18,31,34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEFQMYEANTVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(=C(N3)O)C(=NC4=O)C5=CC=C(C=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893830
Record name Pigment Red 264
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diketo-3,6-bis(4-biphenylyl)pyrrolo(3,4-C)pyrrole

CAS RN

88949-33-1
Record name Pigment Red 264
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088949331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pigment Red 264
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyrrolo (3,4-c)pyrrole-1,4-dione,3,6-bis([1,1'-biphenyl]-4-yl)-2,5 dihydro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT RED 264
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4951S6W1JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
HS Kim, SH Kim, SY Park - Tribology and Lubricants, 2016 - koreascience.kr
… In this study, mono-N-alkylation and mono-N-arylation were undertaken for Pigment Red 264 or Pigment Orange 73 with alkyl halide and aryl halide, respectively, in the presence of …
Number of citations: 1 koreascience.kr
O Wallquist, R Lenz - Macromolecular Symposia, 2002 - Wiley Online Library
… Specific modifications of the surface of CI Pigment Red 264 have now lead to a new rheology improved version of CI Pigment Red 264 with strongly improved viscosity compared to the …
Number of citations: 137 onlinelibrary.wiley.com
T Härkönen, E Vartiainen - Optics Continuum, 2023 - opg.optica.org
… We apply the method to experimental Raman spectra of phthalocyanine blue, aniline black, naphthol red, pigment yellow 150, and pigment red 264 pigments to remove their additive …
Number of citations: 1 opg.optica.org
A Ciccola, I Serafini, M Guiso, F Ripanti… - Polymer Degradation …, 2019 - Elsevier
… derivatives (Pigment Blue 60, Pigment Red 177), phthalocyanines (Pigment Blue 15:1, Pigment Green 7) and diketo-pyrrolo-pyrroles pigments (Pigment Red 254, Pigment Red 264). In …
Number of citations: 18 www.sciencedirect.com
V Ubaldi, R Bestetti, R Franchi, E GRIFONI… - … RECH 4| CROATIA, 2018 - researchgate.net
In this research project we propose a new material usable for the preparation of retouching colours as an alternative to the more common watercolours normally used for the pictorial …
Number of citations: 3 www.researchgate.net
O Wallquist - High performance pigments, 2001 - Wiley Online Library
The physical properties of the DPPs such as its mp (> 350 C), high insolubility and red color remained unremarked until researchers from Ciba-Geigy (now Ciba Specialty Chemicals) …
Number of citations: 13 onlinelibrary.wiley.com
R Christie, A Abel - Physical Sciences Reviews, 2021 - degruyter.com
Since their industrial introduction in the 1980s, DPP pigments now constitute a highly important group of high-performance carbonyl pigments. The DPP system was first discovered by …
Number of citations: 1 www.degruyter.com
HM Smith - Germany, 2002 - Wiley Online Library
The work was carried out successfully and the negative results given to the Danish Agency, and it is now accepted that such HPP families do not represent an ecotoxicological threat to …
Number of citations: 313 onlinelibrary.wiley.com
S Schutting, SM Borisov, I Klimant - Analytical chemistry, 2013 - ACS Publications
… A water-soluble disulfonate 1 (Scheme 1) was prepared via chlorosulfonation of the commercially available pigment Irgazin Ruby (Pigment Red 264) and subsequent hydrolysis of the …
Number of citations: 101 pubs.acs.org
Y Akamatsu, K Makita, H Inaba, H Nakazumi… - Journal of Sol-Gel …, 2000 - Springer
… used; the pigments were copper phthalocyanine blue (CI Pigment Blue 15 : 3), copper phthalocyanine green (CI Pigment Green 36) and diketopyrrolopyrrole red (CI Pigment Red 264). …
Number of citations: 17 link.springer.com

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